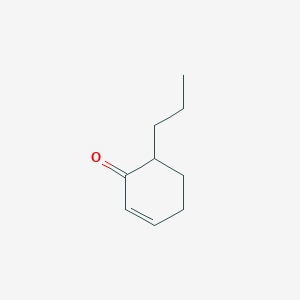

6-propyl-2-Cyclohexen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-propyl-2-Cyclohexen-1-one is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by a propyl group attached to the sixth carbon of the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-propyl-2-Cyclohexen-1-one can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propyl magnesium bromide (Grignard reagent) followed by acidification. Another method includes the catalytic dehydrocyclization of 2-hexanone over a Pt/(Na)-Al2O3 catalyst, which produces 2-acetyl-3-propyl-2-cyclohexen-1-one as a major product .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. For instance, the dehydrocyclization of C6 hydrocarbons with oxygen-containing substituents over platinum-based catalysts is a widely used method . This process ensures high yield and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

6-propyl-2-Cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexenones, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-propyl-2-Cyclohexen-1-one has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of 6-propyl-2-Cyclohexen-1-one involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

2-Cyclohexen-1-one: A simpler analog without the propyl group, used in similar applications.

2-acetyl-3-propyl-2-cyclohexen-1-one: A closely related compound with an additional acetyl group.

Uniqueness

6-propyl-2-Cyclohexen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propyl group enhances its hydrophobicity, making it more suitable for certain industrial applications compared to its simpler analogs.

Biological Activity

6-Propyl-2-cyclohexen-1-one (also known as 6-propyl-2-cyclohexenone) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring structure with a propyl substituent. Its molecular formula is C11H16O, and it exhibits unique reactivity patterns typical of α,β-unsaturated carbonyl compounds.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study investigating various derivatives of cyclohexenones reported that this compound demonstrated effective inhibition against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory conditions. The compound’s ability to modulate the NF-kB signaling pathway is particularly noteworthy, as this pathway is critical in the inflammatory response .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property may contribute to its protective effects against various diseases, including cancer .

The biological activities of this compound can be attributed to its structural characteristics, particularly the α,β-unsaturated carbonyl functionality. This structure allows for Michael addition reactions with thiols and amines, leading to the formation of stable adducts that can interfere with cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as a natural antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of this compound significantly reduced edema and inflammatory markers compared to control groups .

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low toxicity profiles at therapeutic doses. In vivo studies have not reported significant adverse effects, supporting its potential use in pharmacotherapy .

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

6-propylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h4,7-8H,2-3,5-6H2,1H3 |

InChI Key |

MFOGNLYNVZWVTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC=CC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.